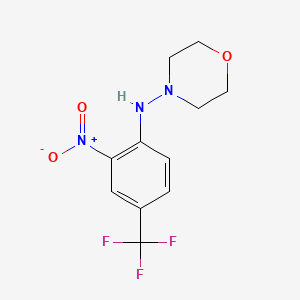
THS-044
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THS-044 involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-nitro-4-(trifluoromethyl)aniline and morpholine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
THS-044 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Major Products
Reduction: The major product is N-[2-Amino-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
THS-044 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer for hypoxia-inducible factor 2 alpha PAS-B folded state, aiding in the study of protein-ligand interactions.
Biology: Helps in understanding the role of hypoxia-inducible factors in cellular processes.
Medicine: Potential therapeutic applications in diseases where hypoxia-inducible factor 2 plays a role, such as cancer
Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors
Mechanism of Action
THS-044 exerts its effects by binding to the hypoxia-inducible factor 2 alpha PAS-B domain. This binding stabilizes the folded state of the protein, preventing its degradation. The molecular targets include the hypoxia-inducible factor 2 alpha protein, and the pathways involved are those regulating hypoxia-inducible factor 2 activity .
Comparison with Similar Compounds
Similar Compounds
BAY 87-2243: Another hypoxia-inducible factor inhibitor.
Acetylarenobufagin: A steroidal hypoxia-inducible factor-1 modulator.
ENMD-1198: A 2-methoxyestradiol analog with antiproliferative activity.
Uniqueness of THS-044
This compound is unique in its specific binding and stabilization of the hypoxia-inducible factor 2 alpha PAS-B domain. This specificity makes it a valuable tool in studying hypoxia-inducible factor 2-related pathways and developing targeted therapies .
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDNGHJBHPAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
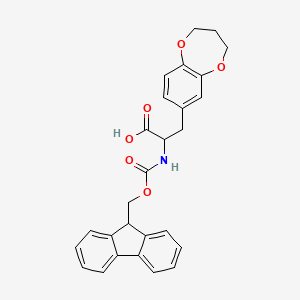
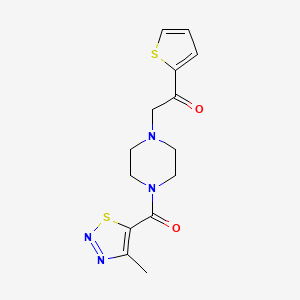
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)
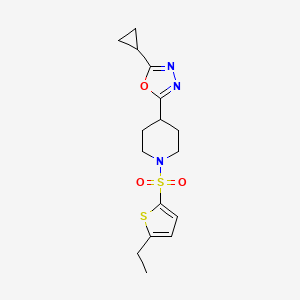

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
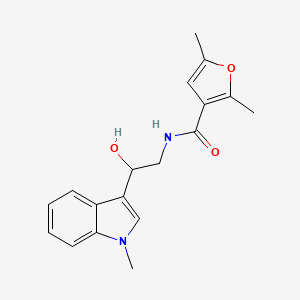

![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)
